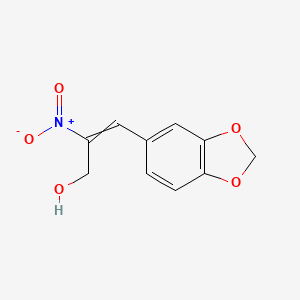
(4-Ethynylphenyl)methyl 2-bromo-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Ethinylphenyl)methyl 2-Brom-2-methylpropanoat ist eine organische Verbindung mit einer komplexen Struktur, die aromatische Ringe, Estergruppen und ein Bromatom umfasst. Diese Verbindung ist aufgrund ihrer einzigartigen Strukturmerkmale und Reaktivität in verschiedenen Bereichen der Chemie von Interesse.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (4-Ethinylphenyl)methyl 2-Brom-2-methylpropanoat beinhaltet typischerweise die Veresterung von (4-Ethinylphenyl)methanol mit 2-Brom-2-methylpropansäure. Die Reaktion wird in der Regel in Gegenwart eines Katalysators wie Schwefelsäure oder p-Toluolsulfonsäure durchgeführt, um den Veresterungsprozess zu erleichtern. Die Reaktionsbedingungen umfassen oft das Rückflussk Kochen der Reaktanten in einem organischen Lösungsmittel wie Dichlormethan oder Toluol.
Industrielle Produktionsverfahren
Im industriellen Maßstab kann die Produktion von (4-Ethinylphenyl)methyl 2-Brom-2-methylpropanoat kontinuierliche Verfahren umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von automatisierten Reaktoren und die präzise Steuerung von Reaktionsparametern wie Temperatur, Druck und Reaktantenkonzentrationen sind für eine effiziente Produktion entscheidend.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(4-Ethinylphenyl)methyl 2-Brom-2-methylpropanoat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Substitutionsreaktionen: Das Bromatom kann durch andere Nukleophile wie Amine oder Thiole substituiert werden.
Oxidationsreaktionen: Die Ethinylgruppe kann oxidiert werden, um Carbonylverbindungen zu bilden.
Reduktionsreaktionen: Die Estergruppe kann zur entsprechenden Alkohol reduziert werden.
Häufige Reagenzien und Bedingungen
Substitution: Reagenzien wie Natriumazid oder Kaliumthiocyanat in polaren aprotischen Lösungsmitteln.
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid unter wasserfreien Bedingungen.
Hauptprodukte
Substitution: Bildung von (4-Ethinylphenyl)methyl 2-Azido-2-methylpropanoat oder (4-Ethinylphenyl)methyl 2-Thiocyanato-2-methylpropanoat.
Oxidation: Bildung von (4-Ethinylphenyl)methyl 2-Brom-2-methylpropanal.
Reduktion: Bildung von (4-Ethinylphenyl)methyl 2-Brom-2-methylpropanol.
Wissenschaftliche Forschungsanwendungen
(4-Ethinylphenyl)methyl 2-Brom-2-methylpropanoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese zur Herstellung komplexerer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als biochemische Sonde aufgrund seiner reaktiven funktionellen Gruppen.
Medizin: Wird auf sein Potenzial in der Medikamentenentwicklung untersucht, insbesondere in der Synthese pharmazeutischer Zwischenprodukte.
Industrie: Wird zur Herstellung von Spezialchemikalien und Materialien mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (4-Ethinylphenyl)methyl 2-Brom-2-methylpropanoat beinhaltet seine reaktiven funktionellen Gruppen. Das Bromatom kann an nukleophilen Substitutionsreaktionen teilnehmen, während die Ethinylgruppe Additionsreaktionen eingehen kann. Die Estergruppe kann unter sauren oder basischen Bedingungen hydrolysiert werden, was zur Bildung des entsprechenden Alkohols und der Säure führt.
Wissenschaftliche Forschungsanwendungen
(4-Ethynylphenyl)methyl 2-bromo-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (4-Ethynylphenyl)methyl 2-bromo-2-methylpropanoate involves its reactive functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the ethynyl group can undergo addition reactions. The ester group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding alcohol and acid.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (4-Ethinylphenyl)methyl 2-Chlor-2-methylpropanoat
- (4-Ethinylphenyl)methyl 2-Iod-2-methylpropanoat
- (4-Ethinylphenyl)methyl 2-Fluor-2-methylpropanoat
Einzigartigkeit
(4-Ethinylphenyl)methyl 2-Brom-2-methylpropanoat ist aufgrund des Vorhandenseins des Bromatoms einzigartig, wodurch es in nukleophilen Substitutionsreaktionen reaktiver ist als seine Chlor-, Iod- und Fluor-Analoga. Diese erhöhte Reaktivität kann in bestimmten Syntheseanwendungen von Vorteil sein, bei denen eine höhere Reaktivität gewünscht ist.
Eigenschaften
CAS-Nummer |
918152-53-1 |
|---|---|
Molekularformel |
C13H13BrO2 |
Molekulargewicht |
281.14 g/mol |
IUPAC-Name |
(4-ethynylphenyl)methyl 2-bromo-2-methylpropanoate |
InChI |
InChI=1S/C13H13BrO2/c1-4-10-5-7-11(8-6-10)9-16-12(15)13(2,3)14/h1,5-8H,9H2,2-3H3 |
InChI-Schlüssel |
HEEROCNOLIXHHN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)OCC1=CC=C(C=C1)C#C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Azabicyclo[3.1.0]hexane, 3-(2-methoxyethyl)-1-(4-methylphenyl)-](/img/structure/B12603320.png)
![Azuleno[1,2-b]thiophene-4,8-dione, 6-(1-methylethyl)-](/img/structure/B12603323.png)

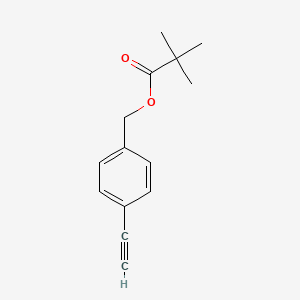

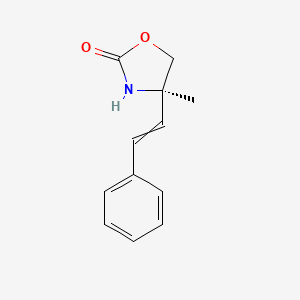

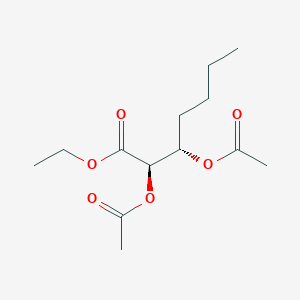
![Spiro[pyrrolidine-3,9'-[9H]xanthene], 1-butyl-](/img/structure/B12603369.png)
propanedinitrile](/img/structure/B12603381.png)
propanedinitrile](/img/structure/B12603389.png)
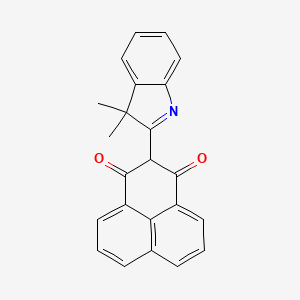
![2,3-Bis(4-methoxyphenyl)-2,3-diazabicyclo[2.2.2]octane](/img/structure/B12603399.png)
